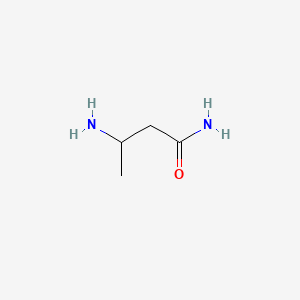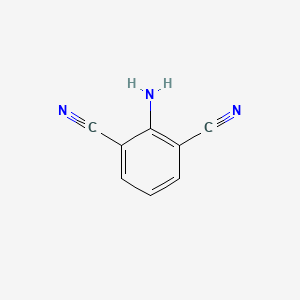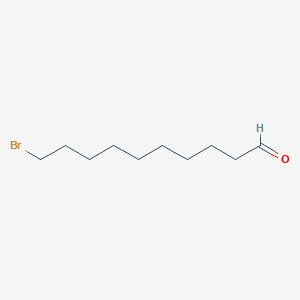
1-(tert-Butoxy)-4-nitrobenzene
Overview
Description
1-(tert-Butoxy)-4-nitrobenzene is an organic compound characterized by the presence of a tert-butoxy group and a nitro group attached to a benzene ring
Mechanism of Action
Target of Action
Compounds with tert-butoxy groups, such as tert-butoxycarbonyl-protected amino acids, have been found to interact with receptor-type tyrosine-protein phosphatase beta .
Mode of Action
Tert-butoxy groups are known to exhibit unique reactivity patterns due to their bulky nature . They can act as strong bases, attacking targets that are easily accessible, but may struggle with targets that require navigation through a narrow opening . This steric sensitivity can influence the compound’s interactions with its targets.
Biochemical Pathways
The tert-butyl group has been found to have implications in various biosynthetic and biodegradation pathways .
Pharmacokinetics
The tert-butoxy group is known to influence the solubility and reactivity of compounds, which could impact their bioavailability .
Result of Action
Compounds with tert-butoxy groups are known to exhibit unique reactivity patterns, which could influence their biological effects .
Action Environment
The action, efficacy, and stability of 1-(tert-Butoxy)-4-nitrobenzene can be influenced by various environmental factors. For instance, the reactivity of tert-butoxy groups can be affected by the presence of other functional groups, the pH of the environment, and the temperature .
Preparation Methods
The synthesis of 1-(tert-Butoxy)-4-nitrobenzene typically involves the nitration of 1-(tert-Butoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the para position relative to the tert-butoxy group. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1-(tert-Butoxy)-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butoxy group can be substituted by other nucleophiles under appropriate conditions. For example, treatment with strong acids can lead to the removal of the tert-butoxy group, forming the corresponding phenol.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(tert-Butoxy)-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical compounds, particularly those requiring a nitrobenzene moiety
Comparison with Similar Compounds
1-(tert-Butoxy)-4-nitrobenzene can be compared with other similar compounds such as:
1-(tert-Butoxy)-4-chlorobenzene: This compound has a chlorine atom instead of a nitro group, leading to different reactivity and applications.
1-(tert-Butoxy)-4-methylbenzene: The presence of a methyl group instead of a nitro group results in different chemical properties and uses.
1-(tert-Butoxy)-4-aminobenzene: This compound, with an amino group, has distinct reactivity and applications in organic synthesis and pharmaceuticals .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-9-6-4-8(5-7-9)11(12)13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGIOEFHXBODQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449225 | |
| Record name | 1-TERT-BUTOXY-4-NITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2109-72-0 | |
| Record name | 1-(1,1-Dimethylethoxy)-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2109-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-TERT-BUTOXY-4-NITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1278378.png)






